(E)-Benzyl 3-bromoacrylate
Description
Significance of Alpha, Beta-Unsaturated Carbonyl Compounds in Chemical Research
Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org This structural arrangement results in a delocalized pi-electron system, which significantly influences the compound's reactivity. fiveable.mefiveable.me Specifically, the conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or Michael addition. wikipedia.orgfiveable.me This reactivity pattern is fundamental to many carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. rsc.org
The versatility of α,β-unsaturated carbonyl compounds makes them crucial intermediates in the synthesis of a wide array of complex molecules, including natural products. fiveable.me Their ability to participate in various reactions, such as cycloadditions, hydrogenations, and polymerizations, further underscores their importance in synthetic organic chemistry. wikipedia.org The reactivity of these compounds can be fine-tuned by altering the substituents on the carbonyl group and the double bond, allowing for controlled and selective transformations. fiveable.me
Stereochemical Considerations in Acrylate (B77674) Derivatives
Acrylate derivatives are esters or salts of acrylic acid. The presence of a carbon-carbon double bond in their structure introduces the possibility of stereoisomerism, specifically E/Z isomerism, which pertains to the spatial arrangement of substituents around the double bond. The stereochemistry of acrylate derivatives is a critical factor in many chemical reactions as it can dictate the stereochemical outcome of the products.
The synthesis of acrylate derivatives with high stereoselectivity is a significant focus in organic chemistry. acs.org For instance, certain reactions can be controlled to favor the formation of one stereoisomer over the other. Research has shown that in some palladium-catalyzed coupling reactions involving β-bromoacrylates, the E-isomer is the major product, but the formation of the Z-isomer can be induced by changes in reaction conditions, such as temperature. nih.gov The ability to selectively synthesize a specific stereoisomer is crucial for applications where the three-dimensional structure of a molecule determines its biological activity or material properties. Furthermore, the stereochemistry of the starting acrylate can be preserved throughout a reaction sequence, highlighting the importance of stereocontrolled synthesis. chemrxiv.org
Role of Halogenated Acrylates as Versatile Synthons
Halogenated acrylates are a subclass of acrylate derivatives where one or more hydrogen atoms have been replaced by a halogen. The presence of a halogen atom, such as bromine in (E)-benzyl 3-bromoacrylate, significantly modifies the reactivity of the acrylate scaffold. The bromine atom acts as a good leaving group in nucleophilic substitution reactions and can participate in various metal-catalyzed cross-coupling reactions.
This dual reactivity makes halogenated acrylates valuable synthons, or synthetic building blocks. For example, ethyl α-bromoacrylate has been utilized in Diels-Alder reactions to form cyclic adducts, which can then undergo further transformations. researchgate.net The bromine atom's influence extends to the electronic properties of the molecule, affecting its reactivity in polymerization and nucleophilic addition reactions. Halogenated acrylates are also used in the synthesis of polymers with specific optical properties, where the type and amount of halogen can be varied to tune the refractive index of the resulting material. googleapis.com
Overview of the Benzyl (B1604629) Ester Moiety's Synthetic Utility
The benzyl ester is a common protecting group for carboxylic acids in organic synthesis. nih.gov A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific reactive site, allowing a chemical transformation to be carried out selectively at another position. nih.gov The benzyl ester is favored due to its general stability under a variety of reaction conditions and the multiple methods available for its removal (deprotection). nih.govorganic-chemistry.org
Common methods for the formation of benzyl esters include the reaction of a carboxylic acid with benzyl alcohol in the presence of a coupling agent or with benzyl bromide and a base. organic-chemistry.org Deprotection is frequently achieved through catalytic hydrogenation, which cleaves the benzyl group to regenerate the carboxylic acid and produces toluene (B28343) as a byproduct. organic-chemistry.org This method is often chemoselective, meaning it can be performed without affecting other sensitive functional groups in the molecule. organic-chemistry.org The benzyl ester can also be transformed directly into other functional groups like amides and other esters under certain conditions. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
benzyl (E)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
InChI Key |
NLHQYJXJHUQQQQ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E Benzyl 3 Bromoacrylate and Its Stereoisomers
Stereoselective Synthesis of (E)-3-Bromoacrylic Acid Precursors
The critical precursor for (E)-benzyl 3-bromoacrylate is (E)-3-bromoacrylic acid. The stereochemistry of this precursor dictates the final configuration of the ester, making its selective synthesis a primary concern. The most common and direct route to halo-acrylic acids is the hydrohalogenation of propiolic acid.
The addition of hydrogen halides, such as hydrogen bromide (HBr), across the triple bond of propiolic acid is the foundational method for producing 3-bromoacrylic acids. This reaction can theoretically yield four products: (E)-3-bromoacrylic acid, (Z)-3-bromoacrylic acid, and the corresponding geminal (2-bromo) and saturated dibromo adducts. Achieving high selectivity for the desired (E)-isomer depends on controlling the reaction conditions to favor a specific addition mechanism.
The addition of hydrogen halides to alkynes can proceed via different pathways. For instance, studies on the related hydroiodination of propiolic acid show that reaction with aqueous hydroiodic acid can initially produce the (Z)-isomer, which can then be converted to the more stable (E)-isomer under the same reaction conditions researchgate.net. The stereochemical outcome is often influenced by factors such as solvent, temperature, and the presence of radical initiators or inhibitors. Generally, the synthesis of the (E)-isomer is favored by an anti-addition mechanism, where the hydrogen and bromine atoms add to opposite faces of the alkyne triple bond. Conversely, syn-addition would lead to the (Z)-isomer. Reports on the addition of phenols and thiols to propiolic acid esters often result in a mixture of (E) and (Z) isomers, highlighting the challenge of stereocontrol in such reactions researchgate.net.
To maximize the yield of the (E)-isomer, reaction conditions are optimized to promote the thermodynamic product, as the trans configuration is typically more stable than the cis configuration due to reduced steric hindrance.
| Precursor | Reagent | Key Condition | Primary Product(s) |
| Propiolic Acid | Hydrogen Bromide (HBr) | Ionic mechanism (polar solvent) | Mixture of (E) and (Z)-3-bromoacrylic acid |
| Propiolic Acid | Hydrogen Bromide (HBr) | Radical mechanism (e.g., with peroxides) | Mixture favoring anti-Markovnikov product |
| Propiolic Acid | Aqueous Hydroiodic Acid (HI) | Thermal equilibration | (E)-3-iodoacrylic acid (via isomerization of initial Z-product) researchgate.net |
Targeted Synthesis of the (E)-Stereoisomer: Control and Selectivity
The overarching strategy for the targeted synthesis of this compound relies on a two-step process where stereocontrol is established in the first step and maintained in the second.
Step 1: Synthesis of (E)-3-Bromoacrylic Acid : The hydrobromination of propiolic acid is performed under conditions that favor the formation of the thermodynamically more stable (E)-isomer. This may involve allowing the reaction to reach equilibrium or using specific catalysts that promote anti-addition. If a mixture of isomers is formed, a purification step (see section 2.4) is required to isolate the pure (E)-acid precursor.
Step 2: Esterification : The purified (E)-3-bromoacrylic acid is then esterified with benzyl (B1604629) alcohol. Direct acid-catalyzed esterification is a common choice as the reaction conditions are typically mild enough to preserve the configuration of the double bond. The integrity of the stereocenter is not compromised during this step.
By carefully controlling the synthesis of the precursor and choosing a non-isomerizing esterification method, a high stereochemical purity of the final this compound product can be achieved.
Purification and Isolation Techniques for High Stereoisomeric Purity
Achieving high stereoisomeric purity often requires a final purification step to remove any residual (Z)-isomer or other impurities. Several standard and advanced laboratory techniques are available for this purpose.
Recrystallization : This is one of the most effective methods for purifying solid compounds. If this compound is a crystalline solid, recrystallization from an appropriate solvent system can selectively crystallize the desired (E)-isomer, leaving the (Z)-isomer and other impurities in the mother liquor. The choice of solvent is critical and is determined empirically to find a system where the desired isomer has high solubility at elevated temperatures but low solubility at cooler temperatures.
Column Chromatography : Silica gel column chromatography is a versatile technique for separating organic compounds based on polarity. The (E) and (Z) stereoisomers of an acrylate (B77674) often have slightly different polarities, allowing for their separation. The less polar (E)-isomer typically elutes before the more polar (Z)-isomer.
High-Performance Liquid Chromatography (HPLC) : For analytical quantification or small-scale preparative separation, HPLC offers higher resolution than standard column chromatography. A normal-phase or reverse-phase column can be used. For very challenging separations where the isomers have nearly identical polarities, chiral chromatography, which utilizes a chiral stationary phase, can sometimes resolve stereoisomers even if the molecule itself is not chiral rsc.org.
The purity of the final product is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinyl protons can distinguish between the (E) and (Z) isomers, and HPLC, which can quantify the ratio of the stereoisomers.
Chemical Reactivity and Transformation Profiles of E Benzyl 3 Bromoacrylate
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and (E)-benzyl 3-bromoacrylate serves as an excellent substrate for many such reactions. Its vinyl halide structure is particularly amenable to coupling with various organometallic reagents.
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and predictable stereochemical outcomes. This compound readily undergoes several key palladium-catalyzed transformations.
The Negishi coupling, which pairs an organic halide with an organozinc reagent, is a highly effective method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org When applied to α,β-unsaturated esters like this compound, this reaction provides a powerful and stereospecific route to conjugated dienoic and trienoic esters. Research has shown that using organozirconium reagents, which can be converted to the necessary organozinc species in situ, is particularly effective.
Studies on the analogous ethyl ester, ethyl (E)-3-bromoacrylate, demonstrate the power of this method. The Negishi coupling of (E)- and (Z)-ethyl 3-bromoacrylate with alkenylzirconocene reagents, generated via hydrozirconation of alkynes, proceeds with high stereoselectivity (≥98%) and in good yields. pnas.orgresearchgate.net For example, the reaction with (E)-1-octenylzirconocene chloride in the presence of a palladium catalyst like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) reliably produces the corresponding (2E,4E)- and (2Z,4E)-dienoic esters. pnas.orgresearchgate.net This method is uniformly applicable for creating all four possible stereoisomers of a given dienoic ester with high isomeric purity when starting from the appropriate bromoacrylate and alkenylzirconium precursors. pnas.orgnih.govresearchgate.net
This strategy can be extended to synthesize conjugated trienoic esters. By coupling a (1Z,3E)-1-iodo-1,3-dienylzinc reagent with ethyl (E)- or (Z)-β-bromoacrylate, the corresponding (2E,4Z,6E)- and (2Z,4Z,6E)-trienoic esters have been prepared with ≥98% stereoisomeric purity. pnas.org The high fidelity of the Negishi coupling makes it a superior method for constructing stereochemically defined polyene systems. researchgate.net
| Bromoacrylate Isomer | Organozirconium Reagent | Major Product Isomer | Isomeric Purity | Yield |
|---|---|---|---|---|
| (E)-ethyl 3-bromoacrylate | (E)-1-octenylzirconocene chloride | ethyl (2E,4E)-undeca-2,4-dienoate | ≥98% | 90% |
| (Z)-ethyl 3-bromoacrylate | (E)-1-octenylzirconocene chloride | ethyl (2Z,4E)-undeca-2,4-dienoate | ≥98% | 85% |
| (E)-ethyl 3-bromoacrylate | (Z)-1-octenylzirconocene chloride | ethyl (2E,4Z)-undeca-2,4-dienoate | ≥98% | >80% |
| (Z)-ethyl 3-bromoacrylate | (Z)-1-octenylzirconocene chloride | ethyl (2Z,4Z)-undeca-2,4-dienoate | ≥98% | >80% |
The Suzuki-Miyaura coupling is another cornerstone of modern synthetic chemistry, involving the reaction of an organoboron compound with an organic halide. nih.govresearchgate.netnih.gov This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents and byproducts. nih.govharvard.edu this compound can be coupled with alkenylboron reagents to yield conjugated dienoic esters.
However, initial studies using conventional bases like alkoxides and carbonates reported challenges in achieving high stereoselectivity for certain isomers. For instance, the synthesis of the (2Z,4E)-dienoic ester via Suzuki coupling resulted in an isomeric purity of ≤95%. pnas.orgresearchgate.net Subsequent research demonstrated that the choice of base is critical for controlling the stereochemical outcome. By employing fluoride-based promoters such as cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF), the stereoselectivity of the Suzuki coupling for all four isomers of the dienoic ester could be improved to ≥98%, matching the fidelity of the Negishi coupling. pnas.orgresearchgate.net This modification significantly enhances the utility of the Suzuki-Miyaura reaction for the stereocontrolled synthesis of conjugated polyenes from bromoacrylates.
| Target Isomer | Base | Reported Isomeric Purity |
|---|---|---|
| ethyl (2Z,4E)-undeca-2,4-dienoate | Conventional (e.g., NaOEt) | ≤95% |
| CsF or nBu4NF | ≥98% |
The Heck reaction is a palladium-catalyzed alkenylation that couples an unsaturated halide with an alkene. nih.gov For a substrate like this compound, the reaction typically involves coupling with another alkene to extend the conjugated system. As an electron-deficient alkene, the acrylate (B77674) moiety itself can also participate in Heck-type reactions. nih.gov
When used as the halide partner, this compound can react with various alkenes. Research on the analogous ethyl ester has shown that Heck alkenylation is a satisfactory method for preparing (2E,4E) and (2E,4Z) dienoic esters, which can be synthesized with ≥98% isomeric purity. pnas.orgresearchgate.net However, the reaction is less effective for producing certain other stereoisomers; the purity of the (2Z,4E) isomer, for example, was found to be ≤95%. pnas.orgresearchgate.net This indicates that while the Heck reaction is a valuable tool, it offers less stereochemical control than the Negishi or optimized Suzuki couplings for the synthesis of a full set of diene isomers. The regioselectivity is generally well-controlled, with electron-deficient substrates like acrylates favoring the formation of linear products. nih.gov
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from a vinyl or aryl halide) and an sp carbon (from a terminal alkyne). libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, such as copper(I) iodide. libretexts.orgbeilstein-journals.org
This compound is an ideal substrate for this transformation. It is expected to react efficiently with a wide range of terminal alkynes under standard Sonogashira conditions to produce (E)-benzyl 5-substituted pent-2-en-4-ynoate derivatives. This reaction provides direct access to conjugated enyne systems, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orggelest.com The reaction generally proceeds with retention of the double bond geometry, meaning the (E)-configuration of the acrylate is maintained in the final enyne product.
Copper catalysis is integral to many organic transformations, including cross-coupling reactions. frontiersin.orgepfl.ch In the context of this compound chemistry, the most significant role of copper is as a co-catalyst in palladium-catalyzed reactions.
As mentioned in the previous section, the Sonogashira coupling relies critically on a copper(I) co-catalyst. libretexts.org The copper acetylide intermediate, formed from the terminal alkyne and the copper(I) salt, is believed to undergo transmetalation with the palladium(II) complex in the catalytic cycle, facilitating the crucial C(sp²)-C(sp) bond formation. While some copper-free Sonogashira protocols exist, the copper-co-catalyzed version remains the most common and often most efficient method. gelest.com
Beyond this co-catalytic role, direct copper-catalyzed cross-coupling reactions of vinyl halides are known, though less common than their palladium-catalyzed counterparts. These reactions often require specific ligands and conditions. While there is a vast field of copper-catalyzed reactions, including the functionalization of alkenes and C-H bonds, specific examples focusing on the transformation of the C-Br bond in this compound primarily highlight its role in synergy with palladium catalysis. chemrxiv.orgd-nb.infonih.gov
Copper-Catalyzed Transformations
Carbocupration Reactions
Carbocupration, the addition of an organocopper reagent across a carbon-carbon multiple bond, is a significant transformation for derivatives of 3-bromoacrylic acid. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous ethyl esters provides a strong model for its behavior. For instance, the carbocupration of alkynes followed by a Negishi coupling with ethyl (E)-3-bromoacrylate is a well-established method for the stereoselective synthesis of conjugated dienes. nih.govpnas.org
In a typical sequence, an alkyne undergoes carbocupration to generate a vinylcopper intermediate. This intermediate can then be transmetalated to a more reactive organozinc or organozirconium species, which subsequently couples with the bromoacrylate. For example, the reaction of (E)-1-octenylzirconocene chloride with ethyl (E)-3-bromoacrylate in the presence of a palladium catalyst yields the corresponding (2E,4E)-diene with high stereoisomeric purity. nih.govpnas.org Similarly, (Z)-1-octenyl iodide, prepared via carbocupration of 1-octyne, can be coupled with ethyl (E)-3-bromoacrylate to produce (2E,4Z)-dienes. nih.govpnas.org These reactions underscore the utility of bromoacrylates as electrophilic partners in building complex unsaturated systems.
The general transformation can be summarized as follows:
R-C≡CH + R'₂CuLi → (Z)-R-CH=C(R')CuLi(Z)-R-CH=C(R')CuLi + (E)-BrCH=CHCO₂Bn → (2Z,4E)-R-CH=C(R')-CH=CHCO₂BnThe stereochemical outcome is highly dependent on the geometry of both the vinyl organometallic reagent and the bromoacrylate.
Cu(0)-Catalyzed Radical Polymerization Mechanisms (SET-LRP, ATRP)
This compound can serve as a monomer in controlled radical polymerization (CRP) techniques, such as Single Electron Transfer Living Radical Polymerization (SET-LRP) and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com These methods allow for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and specific end-group functionalities. sigmaaldrich.comresearchgate.net
SET-LRP utilizes a Cu(0) catalyst, often in the form of a wire or powder, in the presence of a ligand such as tris(2-dimethylaminoethyl)amine (Me₆TREN). researchgate.netrsc.org The polymerization is typically conducted in polar solvents or biphasic systems containing water, which can facilitate the disproportionation of Cu(I) to Cu(0) and Cu(II), a key step in the catalytic cycle. researchgate.netrsc.orgtesisenred.net The mechanism involves the transfer of a single electron from the Cu(0) species to the monomer, initiating polymerization. The presence of the bromine atom on the acrylate is crucial for this process. However, α-bromoacrylates, which can form as byproducts, are highly reactive and can lead to crosslinking and gel formation, thereby inhibiting a clean polymerization. rsc.org
ATRP is another powerful CRP method that employs a copper(I) complex as the catalyst, which undergoes a reversible redox process with a dormant alkyl halide species. sigmaaldrich.comnih.govresearchgate.net This equilibrium between active and dormant chains allows for controlled polymer growth. While specific examples using this compound as the primary monomer in ATRP are not detailed, the general principles apply. The C-Br bond of the bromoacrylate can be activated by the Cu(I) catalyst to generate a radical that initiates the polymerization of vinyl monomers. Photo-induced ATRP (photo-ATRP) offers enhanced temporal and spatial control over the polymerization process. nih.govacs.org
| Polymerization Method | Catalyst System | Key Features |
| SET-LRP | Cu(0)/Ligand (e.g., Me₆TREN) | Utilizes biphasic systems (e.g., acetonitrile/water), fast polymerization rates, susceptible to side reactions from α-bromoacrylate impurities. researchgate.netrsc.orgrsc.org |
| ATRP | Cu(I)X/Ligand (e.g., TPMA, Me₆TREN) | Produces polymers with low dispersity and high end-group functionality, can be performed in aqueous media, sensitive to pH. nih.govresearchgate.netacs.org |
Radical-Mediated Transformations
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a participant in various radical-mediated reactions.
Halogen Atom Transfer Reactions
Halogen atom transfer (HAT) is a fundamental step in many radical processes, including certain types of polymerization and C-H functionalization reactions. researchgate.net In the context of this compound, the bromine atom can be abstracted by a radical species to generate a vinyl radical. This process is a key step in ATRP, where the Cu(I) catalyst abstracts the bromine atom to form a radical and a Cu(II) species. nih.gov Visible-light photoredox catalysis can also facilitate HAT, using photocatalysts to generate radicals that can abstract the bromine atom. researchgate.net While direct studies on HAT with this compound are limited, the principles are well-established for similar vinyl halides. acs.org
Alkyl Radical Addition Reactions
Alkyl radicals can add to the double bond of this compound. In some cases, this addition is followed by the elimination of the bromine atom, resulting in a formal vinylic substitution. For example, tertiary alkyl radicals, generated from N-phthalimidoyl oxalates via visible-light photocatalysis, can react with methyl 3-bromoacrylate to afford the corresponding (E)-3-substituted acrylate. nih.gov This reaction proceeds with high stereoselectivity, retaining the E-geometry of the double bond. nih.gov
A study on the reaction of methyl 3-bromoacrylate with the tertiary radical generated from 1-methylcyclohexanol (B147175) is summarized below:
| Radical Precursor | Radical Acceptor | Product | Yield | Stereoselectivity |
| 1-Methylcyclohexyl N-phthalimidoyl oxalate | Methyl 3-bromoacrylate | Methyl (E)-3-(1-methylcyclohexyl)acrylate | Low | High (E) |
Data adapted from a study on fragment coupling using tertiary radicals. nih.gov
The efficiency of these reactions can sometimes be low, requiring an excess of the radical acceptor. nih.gov
Radical Cyclization Pathways
Nucleophilic Addition and Substitution Reactions
The electron-withdrawing nature of the benzyl (B1604629) ester group makes the double bond of this compound electrophilic and thus susceptible to nucleophilic attack. Two primary pathways are possible: nucleophilic conjugate addition and nucleophilic vinylic substitution. researchgate.net
Nucleophilic Vinylic Substitution (SₙV): In this reaction, a nucleophile displaces the bromide at the vinylic carbon. researchgate.net This can occur through different mechanisms, including an addition-elimination pathway. This type of reaction is useful for forming new carbon-carbon or carbon-heteroatom bonds. For example, organozinc reagents derived from ethyl 2-bromoacrylate can undergo palladium-catalyzed cross-coupling with aryl iodides. organic-chemistry.org
Michael Addition (Conjugate Addition): Nucleophiles can also add to the β-carbon, leading to a saturated product after quenching. The reaction of organocuprates with similar α,β-unsaturated systems often proceeds via conjugate addition. For instance, the reaction of lithium dimethylcuprate with (Z)-3-bromo-2-(2-phenylacetamido)acrylic acid resulted in the conjugate addition product where the bromine is replaced by a methyl group. researchgate.net
In some cases, the initial conjugate addition can be followed by an intramolecular cyclization. For example, the reaction of ethyl α-bromoacrylate with diethylzinc (B1219324) can lead to the formation of a bromocyclopropane (B120050) derivative through a sequence of radical addition, Sₕ2 at the zinc atom, conjugate addition of the resulting enolate onto another molecule of the bromoacrylate, and subsequent ring closure. researchgate.net
Michael Additions and Related Conjugate Additions
The electron-deficient alkene of the acrylate system in this compound is a prime candidate for Michael additions, a type of conjugate addition. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl compound. masterorganicchemistry.com The driving force behind this reaction is the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com
A variety of nucleophiles, known as Michael donors, can be employed. These are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates and nitroalkanes. organic-chemistry.org Other effective nucleophiles include enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comthieme-connect.de The general mechanism proceeds in three steps: deprotonation to form the nucleophile (if necessary), conjugate addition of the nucleophile to the β-carbon of the acrylate, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
The scope of the Michael reaction is broad, allowing for the formation of C-C, C-N, C-S, and C-P bonds. researchgate.net For instance, the addition of thiols (sulfa-Michael addition) has been shown to be highly efficient, even with sterically demanding substrates. pkusz.edu.cn Organocuprate reagents are particularly effective for conjugate additions and are known for their high reactivity towards α,β-unsaturated systems while showing a reluctance to add to the carbonyl group itself. thieme-connect.deimperial.ac.uk
Below is a table summarizing various nucleophiles used in Michael additions and their corresponding adducts with acrylate systems.
| Nucleophile Type | Example Nucleophile | Resulting Adduct Type |
| Carbon Nucleophiles | Diethyl malonate | 3-(Dialkoxycarbonylmethyl)propanoate |
| Nitromethane | 3-(Nitromethyl)propanoate | |
| Organocuprates (R₂CuLi) | 3-Alkyl/Arylpropanoate | |
| Nitrogen Nucleophiles | Amines (R₂NH) | 3-(Dialkylamino)propanoate |
| Sulfur Nucleophiles | Thiols (RSH) | 3-(Alkyl/Arylthio)propanoate |
Reactions with Organolithium Reagents
Organolithium reagents are highly reactive organometallic compounds that act as strong bases and potent nucleophiles. libretexts.org Their reaction with α,β-unsaturated esters like this compound can be complex. Due to their high basicity, they can deprotonate any acidic protons present in the molecule. libretexts.org However, they are also powerful nucleophiles that can add to the electrophilic carbon of the carbonyl group (a 1,2-addition). masterorganicchemistry.comlibretexts.org
In the context of α,β-unsaturated systems, the regioselectivity of the addition (1,2- vs. 1,4-addition) is a key consideration. Unlike organocuprates which favor 1,4-addition, organolithium reagents typically favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.comthieme-connect.de This leads to the formation of allylic alcohols after workup.
Furthermore, the presence of the bromine atom on the double bond introduces another potential reaction pathway: lithium-halogen exchange. Treatment of vinyl bromides with organolithium reagents, such as t-butyllithium, can lead to the formation of a vinyllithium (B1195746) species. acs.orgacs.org This intermediate can then react with various electrophiles. For example, in the presence of an alkylboronic ester, the generated vinyllithium can undergo trapping to form rearrangement products, which upon oxidation yield allylic alcohols. acs.org The efficiency of these reactions can be influenced by the purity of the starting materials and the specific organolithium reagent used. acs.org
Intramolecular Cyclization Reactions
The bifunctional nature of molecules derived from this compound allows for their use in intramolecular cyclization reactions to construct various ring systems. These reactions are powerful tools for increasing molecular complexity in a single step. nih.gov The specific outcome of a cyclization often depends on the nature of the tethered reactive groups and the reaction conditions.
While specific examples utilizing this compound directly in intramolecular cyclizations are not prevalent in the provided context, the principles can be illustrated with related systems. For instance, molecules containing both a nucleophilic group and an electrophilic center can undergo ring closure. In reactions involving nitrenium ions, intramolecular attack on a benzylic position can lead to the formation of lactams. clockss.org The success of such cyclizations can be solvent-dependent, with fluorinated alcohols sometimes promoting the desired reaction. clockss.org
Another strategy involves palladium-catalyzed intramolecular Heck reactions. acs.org This type of reaction can lead to the formation of complex polycyclic structures through a cascade of events that may include C-H activation and aminopalladation. acs.org The choice of ligands and solvents can be crucial in directing the reaction towards the desired product. acs.org
The regioselectivity of cyclization, often categorized as exo or endo, is a critical aspect. nih.gov For example, in the formation of cyclic ethers from polyepoxides, the structure of the intermediate bicyclic epoxonium ions can dramatically influence whether a 5-exo or 6-endo cyclization is favored. nih.gov
Olefination Reactions Utilizing the Acrylate Moiety
Horner-Wadsworth-Emmons and Still-Gennari Olefinations
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org The phosphonate (B1237965) carbanions are generated by deprotonation of a phosphonate ester using a base. wikipedia.org
A key modification of the HWE reaction that allows for the selective synthesis of (Z)-alkenes is the Still-Gennari olefination. numberanalytics.comsemanticscholar.org This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6. semanticscholar.orgenamine.net The high Z-selectivity is attributed to kinetic control, where the initial addition of the phosphonate carbanion to the aldehyde is the rate-determining step, and subsequent rapid elimination prevents equilibration to the thermodynamically more stable (E)-isomer. stackexchange.com
The choice of phosphonate reagent and reaction conditions dictates the stereochemical outcome of the olefination. The standard HWE reaction generally provides (E)-alkenes, while the Still-Gennari modification provides (Z)-alkenes. wikipedia.orgnumberanalytics.com This controlled stereoselectivity makes these reactions powerful tools in the synthesis of complex molecules. semanticscholar.orgnih.gov
The following table compares the key features of the Horner-Wadsworth-Emmons and Still-Gennari olefinations.
| Reaction | Typical Phosphonate Reagent | Typical Base | Stereoselectivity | Key Feature |
| Horner-Wadsworth-Emmons | Dialkyl phosphonoacetate | NaH, NaOMe, BuLi | (E)-selective wikipedia.orgorganic-chemistry.org | Thermodynamic control |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | (Z)-selective numberanalytics.comsemanticscholar.org | Kinetic control due to electron-withdrawing groups on the phosphonate |
These olefination reactions are highly valuable in organic synthesis for their reliability and stereocontrol in forming carbon-carbon double bonds. researchgate.net
Based on the provided search results, there is no specific information available in the scientific literature regarding the use of This compound in the outlined applications.
The search results discuss related but distinct chemical processes:
Palladium-catalyzed cross-coupling reactions of benzyl bromides (a different class of compounds) for synthesizing various molecules. nih.govnih.govorganic-chemistry.orgresearchgate.net
The synthesis of furan derivatives from different types of acrylate precursors, such as (E)-ethyl 3-aryl-2-cyanoacrylates. researchgate.net
The synthesis of various heterocyclic compounds and natural products from other unrelated precursors. nih.govnih.govresearchgate.netresearchgate.net
Crucially, none of the search results mention or provide examples of This compound being used for the stereoselective synthesis of dienoic and trienoic esters, the synthesis of furan derivatives or other heterocycles, or its integration into the total synthesis of natural products.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the requested outline and its specific subsections.
Applications in Advanced Organic Synthesis
Design of Functional Materials and Intermediates
Role as a Building Block for Polymers
(E)-Benzyl 3-bromoacrylate serves as a key building block in the synthesis of a variety of functional polymers. The presence of the electron-withdrawing bromine atom on the acrylate (B77674) backbone influences the monomer's reactivity and the properties of the resulting polymer. This halogen substituent can be retained in the final polymer to confer specific properties, such as increased refractive index or flame retardancy, or it can be used as a reactive handle for post-polymerization modification.
The polymerization of this compound can be achieved through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.eduwikipedia.org The bromine atom in this compound can act as an initiating site for ATRP, allowing for the growth of polymer chains in a controlled manner. youtube.com This controlled polymerization process is crucial for the design of advanced materials where precise control over the polymer structure is required.
The benzyl (B1604629) ester group also plays a significant role in the functionality of the resulting polymers. The bulky and hydrophobic nature of the benzyl group can influence the polymer's solubility, thermal properties, and mechanical strength. For instance, the incorporation of benzyl groups can enhance the thermal stability of the polymer. Furthermore, the benzyl ester can be cleaved under specific conditions to yield a poly(acrylic acid) derivative, providing a route to stimuli-responsive or water-soluble materials. This versatility makes this compound a valuable monomer for creating a diverse range of functional polymers.
Detailed research findings have demonstrated the utility of related bromoacrylate and benzyl acrylate monomers in polymer synthesis, which provides a strong basis for the potential applications of this compound. For example, polymers derived from α-haloacrylates have been explored for their unique chemical reactivity and potential for post-polymerization modification. acs.org Similarly, benzyl acrylate is known to be a crucial component in the synthesis of various polymers, including those used in coatings and adhesives. sinorawchemical.com
The combination of these functional elements within a single monomer, this compound, allows for the synergistic design of functional polymers. The interplay between the bromo substituent and the benzyl ester group can be exploited to create materials with a predefined set of properties.
Table 1: Potential Polymer Architectures from this compound
| Polymer Architecture | Polymerization Method | Key Features | Potential Applications |
| Linear Homopolymer | ATRP, RAFT | Well-defined molecular weight, Low polydispersity, Reactive bromine sites | Functional coatings, Polymer supports for catalysts, Flame retardant materials |
| Block Copolymers | Sequential Monomer Addition (ATRP) | Amphiphilic properties, Self-assembly into nanostructures | Drug delivery vehicles, Nanoreactors, Smart materials |
| Graft Copolymers | "Grafting from" or "Grafting onto" methods | Tunable side-chain functionality | Compatibilizers for polymer blends, Surface modification, Biomaterials |
The data presented in this table is based on established principles of polymer chemistry and the known reactivity of related functional monomers. The specific synthesis and characterization of these architectures using this compound would be a subject of further research.
Polymerization Studies Involving E Benzyl 3 Bromoacrylate
Copolymerization with Other Monomers
No literature was found detailing the copolymerization of (E)-Benzyl 3-bromoacrylate with other monomers or the corresponding reactivity ratios.
Due to the lack of specific research on this compound, generating the requested article with the required level of detail and scientific accuracy is not possible at this time.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of (E)-Benzyl 3-bromoacrylate are dictated by the presence of several reactive sites: the electrophilic carbon-carbon double bond, the carbon-bromine bond, and the benzylic position. Consequently, the compound can undergo various reactions, including nucleophilic substitution and addition reactions. The elucidation of the precise reaction pathways and the characterization of transient intermediates are crucial for understanding and optimizing its chemical transformations.
One potential reaction pathway is nucleophilic substitution at the benzylic position. This can proceed through either an S(_N)1 or S(_N)2 mechanism. An S(_N)1 reaction would involve the formation of a resonance-stabilized benzylic carbocation as an intermediate. khanacademy.org Conversely, an S(_N)2 reaction would proceed via a concerted mechanism without the formation of a distinct intermediate. khanacademy.org
Another significant reaction pathway is the nucleophilic attack on the carbon-carbon double bond, which is activated by the electron-withdrawing ester group. This Michael-type addition would lead to the formation of an enolate intermediate. Furthermore, the bromine atom can be displaced through nucleophilic substitution, potentially involving an addition-elimination mechanism.
The specific reaction pathway that is favored depends on various factors, including the nature of the nucleophile, the reaction conditions, and the solvent used. For instance, strong nucleophiles may favor an S(_N)2-type reaction at the benzylic position, while softer nucleophiles might preferentially attack the double bond.
Quantum Chemical Calculations (e.g., DFT) for Energy Profiles and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. nih.goviaea.org These computational methods allow for the determination of energy profiles, the characterization of transition states, and the prediction of various molecular properties.
DFT calculations can be employed to model the potential energy surface of a reaction, providing valuable insights into the activation energies and the relative stabilities of intermediates and products. For instance, by calculating the energy of the transition state for a proposed reaction step, one can predict the feasibility and rate of that step.
Key parameters obtained from DFT studies that help in understanding the reactivity of this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and distribution of these frontier orbitals indicate the nucleophilic and electrophilic character of different parts of the molecule. A narrow HOMO-LUMO gap suggests high chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. nih.gov
The following table presents representative data from a DFT study on a related benzyl-containing compound, illustrating the type of information that can be obtained.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is for illustrative purposes and is not from a direct calculation on this compound.
Stereochemical Control and Regioselectivity Mechanisms
The stereochemistry of this compound is defined by the trans configuration of the substituents on the carbon-carbon double bond. Maintaining or altering this stereochemistry is a key aspect of its reactivity. In reactions involving the double bond, such as addition reactions, the approach of the reagent can be influenced by steric hindrance, potentially leading to diastereoselective outcomes if a new stereocenter is formed.
Regioselectivity is a critical consideration in reactions of this compound due to its multiple reactive sites. For example, in a reaction with a nucleophile, there is a competition between attack at the benzylic carbon, the β-carbon of the acrylate (B77674) moiety (Michael addition), and the carbon bearing the bromine atom.
The regioselectivity can be controlled by several factors:
Hard and Soft Acid-Base (HSAB) Theory: Hard nucleophiles are more likely to attack the harder electrophilic center (e.g., the carbonyl carbon), while softer nucleophiles will tend to react at the softer electrophilic center (e.g., the β-carbon).
Catalyst Control: The use of specific catalysts can direct the reaction to a particular site. For instance, in a study on the bromolactonization of aryl acrylate-type carboxylic acids, the use of an ester electron-withdrawing group was crucial for controlling the 5-exo regioselectivity. researchgate.net
Reaction Conditions: Temperature, solvent, and the nature of the reactants can all influence the regiochemical outcome of a reaction.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly impact the reaction rate and mechanism of reactions involving this compound. libretexts.orgchemistrysteps.comyoutube.comyoutube.com Solvents can influence the stability of reactants, intermediates, and transition states through solvation.
In the case of nucleophilic substitution at the benzylic position, the solvent polarity is a key factor.
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and can effectively solvate both cations and anions. They are known to favor S(_N)1 reactions by stabilizing the carbocation intermediate that may form at the benzylic position. libretexts.org However, they can also solvate the nucleophile, potentially reducing its nucleophilicity. youtube.com
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have a dipole moment but lack acidic protons. They are effective at solvating cations but not anions. This leaves the nucleophile "naked" and more reactive, thus favoring S(_N)2 reactions. libretexts.org
The following table summarizes the general effects of solvent type on S(_N)1 and S(_N)2 reaction rates.
| Solvent Type | Effect on S(_N)1 Rate | Effect on S(_N)2 Rate |
| Polar Protic | Increases | Decreases |
| Polar Aprotic | Decreases | Increases |
| Nonpolar | Significantly Decreases | Significantly Decreases |
For reactions involving ionic intermediates, such as the enolate formed during a Michael addition, the ability of the solvent to stabilize these charged species is crucial for the reaction to proceed efficiently.
Derivatives and Analogues of E Benzyl 3 Bromoacrylate
Alpha-Bromoacrylate Monomers in Polymer Science
Alpha-bromoacrylate monomers are highly reactive compounds that have garnered significant interest in the field of polymer science. Their reactivity makes them valuable components in various polymerization techniques, including controlled/living radical polymerization. This method allows for the synthesis of polymers with well-defined architectures, such as branched polyacrylates and polystyrenes with tunable degrees of branching and low dispersity researchgate.net. The presence of the alpha-bromo group is key to this control.
One notable method for synthesizing these monomers involves the dibromination of acrylates using Copper(II) bromide (Cu(II)Br₂) followed by a spontaneous dehydrohalogenation researchgate.net. This process yields highly reactive α-bromoacrylate monomers that can be used in situ. For instance, n-butyl α-bromoacrylate can be copolymerized under atom transfer radical polymerization (ATRP) conditions, leading to a polymerization-induced branching process researchgate.net. This demonstrates the versatility of α-bromoacrylates in creating complex macromolecular structures.
The polymerization of polar vinyl monomers like acrylic and methacrylic esters can be complex. However, their polymers are technologically important materials, driving research into controlled polymerization methods to achieve specific structures and properties cmu.edu. Techniques such as group transfer polymerization (GTP) and other forms of ligated anionic polymerization have been explored for (meth)acrylate esters to control the resulting polymer's characteristics cmu.edu. The incorporation of functional groups, such as the bromo-group in α-bromoacrylates, is a key strategy in designing polymers for specific applications, including those requiring fluorescence for medical imaging or monitoring drug release technochemical.com.
Polymerization-induced self-assembly (PISA) is another advanced technique where the structure of the monomer is critical. It is a versatile method for producing block copolymer particles with desired morphologies directly in a dispersion researchgate.net. The choice of monomer, including functionalized acrylates, influences the self-assembly process and the final particle shape, such as spheres, worms, or vesicles researchgate.net.
Related Bromoacrylate Esters (e.g., Ethyl, Methyl)
The properties and applications of bromoacrylates are significantly influenced by the nature of the ester group. Methyl and ethyl bromoacrylates are two of the most common and well-studied analogues of benzyl (B1604629) 3-bromoacrylate.
Methyl Bromoacrylates: Methyl α-(bromomethyl)acrylate is a related compound that can be synthesized from methyl β,β'-dibromoisobutyrate through dehydrobromination using triethylamine orgsyn.org. This procedure is noted for its efficiency. The resulting ester is stable for long periods when stored under an inert atmosphere, in the absence of light, and refrigerated orgsyn.org. Another related compound, Methyl 3-(4-(bromomethyl)phenyl)acrylate, serves as a crucial intermediate in the synthesis of various chemical and pharmaceutical compounds due to its reactive cinnamate group with a bromine atom on the methyl group nbinno.com.
Ethyl Bromoacrylates: Ethyl bromoacrylate exists in both cis and trans (E) isomers. Ethyl (E)-3-bromoacrylate and Ethyl cis-3-bromoacrylate are commercially available and used in scientific research sigmaaldrich.comscbt.com. The physical and chemical properties differ between these isomers. For example, Ethyl cis-3-bromoacrylate has a density of 1.48 g/mL at 20 °C and a refractive index of n20/D 1.481 sigmaaldrich.com. The synthesis of Ethyl α-(bromomethyl)acrylate can be achieved through a similar dehydrohalogenation process as its methyl counterpart orgsyn.org.
The table below summarizes the properties of some common bromoacrylate esters.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl α-(bromomethyl)acrylate | Not specified in snippets | C₅H₇BrO₂ | 179.01 | Synthesized via dehydrobromination of methyl β,β'-dibromoisobutyrate orgsyn.org. |
| Methyl 3-(4-(bromomethyl)phenyl)acrylate | 946-99-6 | C₁₁H₁₁BrO₂ | 255.11 | Used as an intermediate in pharmaceutical synthesis nbinno.com. |
| Ethyl (E)-3-bromoacrylate | Not specified in snippets | C₅H₇BrO₂ | 179.01 | Commercially available for research sigmaaldrich.com. |
| Ethyl cis-3-bromoacrylate | 31930-34-4 | C₅H₇BrO₂ | 179.01 | Density of 1.48 g/mL; used in proteomics research scbt.comsigmaaldrich.com. |
Structural Modifications and Their Impact on Reactivity
Structural modifications to the acrylate (B77674) backbone have a profound impact on the reactivity of the monomer and the properties of the resulting polymer. These modifications can include changing the ester group, adding substituents to the alpha-carbon, or altering other parts of the molecule.
The reactivity of acrylate esters as electrophiles is influenced by substitutions on the molecule. For example, α-methyl substitution on an acrylate ester tends to decrease its electrophilic reactivity in reactions with nucleophiles like glutathione nih.gov. The length of the alcohol chain in the ester group can also moderately affect the reaction rate constants nih.gov.
In the context of polymers, structural changes to the monomer units can alter the physical and chemical properties of the bulk material. For instance, in polymethacrylates, substituting an n-butyl group with a t-butyl group, reducing the content of a comonomer like dimethylaminoethyl methacrylate (DMAEMA), or incorporating a bulky isobornyl unit can increase the glass transition temperature (Tg) of the polymer researchgate.net. These changes can enhance the mechanical stability of materials formed from these polymers without necessarily affecting properties like drug release characteristics in pharmaceutical formulations researchgate.net.
The synthesis of bromoacrylated fatty acid methyl esters, such as bromoacrylated methyl oleate (BAMO), demonstrates how complex side chains can be introduced researchgate.net. These bio-based monomers can undergo polymerization, and their reactivity can be compared to standard monomers. For example, hydroxy acrylated methyl oleate shows higher efficiency in photopolymerization compared to bromo acrylated methyl oleate researchgate.net. The properties of the resulting polymers, such as the glass transition temperature, are influenced by the incorporation of these modified monomers researchgate.net.
| Structural Modification | Impact on Reactivity/Properties | Example |
| α-Methyl Substitution | Decreases electrophilic reactivity nih.gov. | Methyl methacrylate vs. Methyl acrylate. |
| Ester Group Variation (e.g., alcohol chain length) | Moderately affects reaction rates nih.gov. | Ethyl acrylate vs. Butyl acrylate. |
| Incorporation of Bulky Groups | Increases the glass transition temperature (Tg) of the resulting polymer researchgate.net. | Introduction of isobornyl or t-butyl groups into polymethacrylates researchgate.net. |
| Introduction of Functional Side Chains | Alters polymer properties like Tg and reactivity in polymerization researchgate.net. | Bromoacrylated methyl oleate used in copolymers researchgate.net. |
Future Research Directions and Outlook
Development of Novel Catalytic Systems
The future of (E)-Benzyl 3-bromoacrylate synthesis and its subsequent transformations will heavily rely on the development of innovative catalytic systems. A primary area of focus will be the design of catalysts that can afford high stereoselectivity, particularly in asymmetric synthesis. The introduction of chirality into molecules is a cornerstone of modern drug discovery, and developing catalytic methods to achieve this with this compound as a substrate would be a significant breakthrough.
Furthermore, research into novel organocatalytic and metal-based catalytic systems is anticipated to yield more efficient and selective transformations. For instance, the use of transition-metal catalysts could enable a broader range of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the acrylate (B77674) backbone. The development of catalysts that can operate under mild reaction conditions, with low catalyst loadings and high turnover numbers, will also be a key objective.
Table 1: Potential Catalytic Systems for Future Research
| Catalyst Type | Potential Application | Research Focus |
| Chiral Lewis Acids | Asymmetric Michael additions | Enhancing enantioselectivity |
| Transition Metal Complexes | Cross-coupling reactions (e.g., Suzuki, Heck) | Broadening substrate scope and functional group tolerance |
| Organocatalysts | Stereoselective additions to the double bond | Designing new catalyst scaffolds |
| Photocatalysts | Radical-mediated transformations | Exploring novel reaction pathways |
Sustainable Synthesis Routes
In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound. This includes the exploration of alternative solvents to replace traditional volatile organic compounds, the use of renewable starting materials, and the design of processes with high atom economy.
One promising avenue is the use of electrosynthesis, which can minimize the use of chemical oxidants and reductants. rsc.org Additionally, microwave-assisted synthesis could offer a more energy-efficient alternative to conventional heating methods, potentially reducing reaction times and improving yields. rsc.org The development of one-pot or tandem reactions that minimize purification steps and reduce waste generation will also be a critical area of investigation.
Expansion of Synthetic Applications
While this compound is already recognized as a useful building block, its full synthetic potential is yet to be realized. Future research will likely focus on expanding its applications in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. Its ability to act as both an electrophile (at the beta-carbon) and a dienophile in cycloaddition reactions makes it a versatile tool for constructing intricate molecular architectures.
The development of novel cascade reactions initiated by the reaction of this compound will be a key area of exploration. These reactions, where multiple bonds are formed in a single operation, can significantly increase synthetic efficiency. Furthermore, its use in the synthesis of functional polymers and materials is an area that warrants further investigation, potentially leading to the development of new materials with unique properties.
Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The application of advanced spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance spectroscopy, can provide real-time information on reaction intermediates and transition states.
In parallel, computational chemistry, particularly density functional theory (DFT) and Hartree-Fock (HF) methods, will play an increasingly important role in elucidating reaction pathways and predicting the stereochemical outcomes of reactions. scirp.org These computational studies can provide valuable insights into the electronic and steric factors that govern the reactivity of this compound, thereby guiding experimental efforts. scirp.org By combining experimental and computational approaches, a more comprehensive understanding of the fundamental reactivity of this versatile compound can be achieved, paving the way for future innovations.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
